2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
CAS No.: 92824-09-4
Cat. No.: VC8428897
Molecular Formula: C9H7N3O4S
Molecular Weight: 253.24 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 92824-09-4 |
---|---|
Molecular Formula | C9H7N3O4S |
Molecular Weight | 253.24 g/mol |
IUPAC Name | 2-[(4-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Standard InChI | InChI=1S/C9H7N3O4S/c13-7(14)4-17-9-10-5-2-1-3-6(12(15)16)8(5)11-9/h1-3H,4H2,(H,10,11)(H,13,14) |
Standard InChI Key | QTOYMAXZJZKRRY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)SCC(=O)O |
Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)SCC(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The benzimidazole scaffold is a bicyclic aromatic system comprising fused benzene and imidazole rings. In 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid, the nitro group (-NO₂) occupies the 7th position of the benzimidazole moiety, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions . The thioether (-S-) linkage connects the benzimidazole core to an acetic acid (-CH₂COOH) group, which enhances solubility in polar solvents and provides a handle for further chemical modifications .
Physicochemical Properties
Key physicochemical parameters of this compound include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₇N₃O₄S | |
Molecular Weight | 253.23 g/mol | |
Solubility | Soluble in DMSO, ethanol | |
Storage Conditions | Room temperature (RT) |
The compound’s solubility in dimethyl sulfoxide (DMSO) and ethanol facilitates its use in biological assays, while its stability at room temperature simplifies storage protocols .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid can be inferred from analogous benzimidazole derivatives. A plausible route involves:
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Nitration of Benzimidazole Precursors: Introducing the nitro group at the 7th position via electrophilic aromatic substitution, typically using nitric acid in sulfuric acid .
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Thioether Formation: Reacting 7-nitro-1H-benzimidazole-2-thiol with chloroacetic acid under basic conditions to form the thioether linkage .
Stepwise Synthesis Protocol
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Synthesis of 7-Nitro-1H-benzimidazole-2-thiol:
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Formation of Thioether Linkage:
Challenges and Optimization
Key challenges include controlling nitration regioselectivity and minimizing side reactions during thioether formation. Purification via recrystallization (ethanol/water mixtures) and column chromatography ensures high yields and purity .
Future Directions and Challenges
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